N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothiophene ring fused to an oxazole ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Oxazole Ring: This step often involves cyclization reactions using appropriate precursors such as amino acids or nitriles.
Functional Group Modifications: The cyano, methoxy, and carboxamide groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may:
Bind to Enzymes or Receptors: Modulating their activity.
Interfere with Biological Pathways: Affecting cellular processes.
Induce or Inhibit Gene Expression: Altering protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene rings.
Oxazole Derivatives: Compounds with similar oxazole rings.
Carboxamide Compounds: Compounds with similar carboxamide functional groups.
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-25-13-8-6-12(7-9-13)17-10-16(23-26-17)19(24)22-20-15(11-21)14-4-2-3-5-18(14)27-20/h6-10H,2-5H2,1H3,(H,22,24) |
InChI Key |
GEOFPCNFWRTZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
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